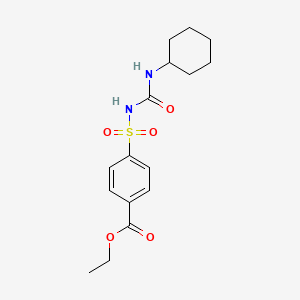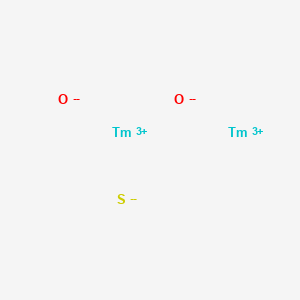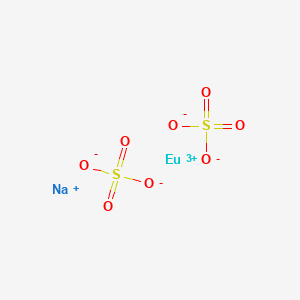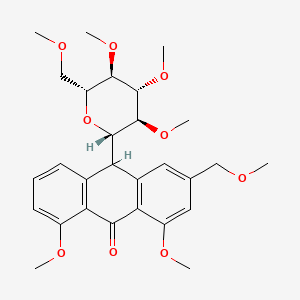
3-(Methylsulfanyl)pyridine-4-carbonitrile
Vue d'ensemble
Description
“3-(Methylsulfanyl)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 13600-45-8. Its molecular formula is C7H6N2S and it has a molecular weight of 150.2 .
Molecular Structure Analysis
The InChI code for “3-(Methylsulfanyl)pyridine-4-carbonitrile” is 1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 .Applications De Recherche Scientifique
Biochemistry
Lastly, in biochemistry, the compound’s interaction with biological molecules can be studied. It may act as an inhibitor or activator for certain enzymes, providing insights into enzyme mechanisms and pathways.
Each application mentioned leverages the unique chemical structure of 3-(Methylsulfanyl)pyridine-4-carbonitrile , which consists of a pyridine ring—a benzene molecule with one nitrogen atom replacing one of the carbon atoms—and a methylsulfanyl group attached to the ring. This structure offers a versatile platform for a wide range of scientific research applications. The compound’s CAS number is 13600-45-8 , and it’s available for purchase through various chemical suppliers .
Safety and Hazards
Propriétés
IUPAC Name |
3-methylsulfanylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDGYKHCFLTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)pyridine-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












